molecular formula C18H14F3N3O3S B2942390 2-{[(4-nitrophenyl)methyl]sulfanyl}-1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole CAS No. 851802-41-0

2-{[(4-nitrophenyl)methyl]sulfanyl}-1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole

Cat. No.: B2942390
CAS No.: 851802-41-0
M. Wt: 409.38
InChI Key: QDQJZVKUBFCLGT-UHFFFAOYSA-N
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Description

The compound 2-{[(4-nitrophenyl)methyl]sulfanyl}-1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole is a substituted imidazole derivative characterized by:

  • 1-Position: A 4-(trifluoromethyl)benzoyl group, introducing strong electron-withdrawing and lipophilic properties.
  • 4,5-Dihydro-1H-imidazole core: A partially saturated imidazole ring, enhancing conformational stability compared to fully aromatic analogs.

Imidazole derivatives are widely studied for their pharmacological activities, including antimicrobial, anticancer, and receptor-targeting properties .

Properties

IUPAC Name

[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3S/c19-18(20,21)14-5-3-13(4-6-14)16(25)23-10-9-22-17(23)28-11-12-1-7-15(8-2-12)24(26)27/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQJZVKUBFCLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-nitrophenyl)methyl]sulfanyl}-1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-nitrophenyl)methyl]sulfanyl}-1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted imidazole derivatives with different functional groups.

Scientific Research Applications

2-{[(4-nitrophenyl)methyl]sulfanyl}-1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-{[(4-nitrophenyl)methyl]sulfanyl}-1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in cellular processes. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the nitrophenyl group can modulate its reactivity and stability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Analogs and Substitutions
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 1: 4-(Trifluoromethyl)benzoyl; 2: 4-nitrophenylmethylsulfanyl C₁₈H₁₄F₃N₃O₃S 409.38
(4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone 1: 4-Nitrobenzoyl; 2: 3-(trifluoromethyl)benzylsulfanyl C₁₈H₁₄F₃N₃O₃S 409.38
2-Ethylsulfanyl-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole 1: 4-Fluorophenylsulfonyl; 2: Ethylsulfanyl C₁₁H₁₃FN₂O₂S₂ 312.36
2-{[(2-Chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole 2: 2-Chlorobenzylsulfanyl C₁₀H₁₁ClN₂S 226.72
2-(2-Benzofuranyl)-4,5-dihydro-1H-imidazole 2: Benzofuran-2-yl C₁₁H₁₀N₂O 186.21

Key Observations :

  • Positional Isomerism : The compound in differs in the substitution pattern (3-trifluoromethyl vs. 4-trifluoromethyl), which may alter steric interactions and bioavailability.
  • Lipophilicity : The trifluoromethyl group increases lipophilicity compared to analogs with sulfonyl or benzofuranyl groups, influencing membrane permeability .
Spectroscopic Data:
  • IR Spectroscopy :
    • C=O Stretch : ~1660–1680 cm⁻¹ (4-trifluoromethylbenzoyl group) .
    • C=S Stretch : ~1240–1255 cm⁻¹ (sulfanyl group) .
    • Absence of νS-H (~2500–2600 cm⁻¹) confirms the thione tautomer .
  • ¹H-NMR :
    • Aromatic protons: δ 7.5–8.5 ppm (nitrophenyl and benzoyl groups).
    • Dihydroimidazole protons: δ 3.5–4.5 ppm (CH₂ groups) .

Pharmacological and Physicochemical Properties

Key Findings :

  • Anticancer activity in the NCI-60 screen aligns with nitro group-mediated redox cycling and DNA damage .
  • Analogs with benzofuranyl or chlorophenyl groups show divergent activities (e.g., α2-adrenoceptor binding vs. antimicrobial effects), highlighting substituent-dependent target selectivity .

Crystallographic and Stability Data

  • Hydrogen Bonding : Nitro and trifluoromethyl groups participate in C–H···O and C–F···H interactions, stabilizing crystal packing .
  • Tautomerism : The 4,5-dihydroimidazole core exists predominantly in the thione form, as evidenced by IR and NMR .

Biological Activity

The compound 2-{[(4-nitrophenyl)methyl]sulfanyl}-1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole is a novel imidazole derivative that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₄F₃N₃O₃S
  • Molecular Weight : 409.38 g/mol
  • CAS Number : 851802-39-6

The structure of the compound features a trifluoromethyl group and a nitrophenyl moiety, which are known to enhance biological activity in various chemical classes.

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds often exhibit significant antimicrobial properties. A study on related compounds showed promising results against various strains of bacteria, including Mycobacterium tuberculosis and non-tuberculous mycobacteria. The evaluated compounds demonstrated moderate inhibition with minimum inhibitory concentrations (MIC) ranging from 62.5 µM to 250 µM against M. tuberculosis .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (µM)
Compound AM. tuberculosis125
Compound BM. kansasii62.5
Compound CStaphylococcus aureus50

Anticancer Activity

The compound's potential as an anticancer agent was assessed through various assays. In vitro studies indicated that it exhibited cytotoxic effects on several cancer cell lines, with IC₅₀ values comparable to established chemotherapeutic agents. Notably, the compound showed selective toxicity towards cancer cells while sparing normal cell lines, suggesting a favorable therapeutic index.

Case Study: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of the imidazole derivative on HepG2 liver cancer cells and found that it induced apoptosis through the activation of caspase pathways. The results indicated that the compound could serve as a lead for further development in cancer therapy .

Enzyme Inhibition

Enzyme inhibition studies revealed that the compound acts as a moderate inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The IC₅₀ values ranged from 27.04 µM to 106.75 µM, indicating its potential as a therapeutic agent for conditions such as Alzheimer’s disease where cholinergic dysfunction is prevalent .

Table 2: Enzyme Inhibition Potency

EnzymeIC₅₀ (µM)
Acetylcholinesterase27.04 - 106.75
Butyrylcholinesterase58.01 - 277.48

Q & A

Q. What are the recommended synthetic routes for preparing 2-{[(4-nitrophenyl)methyl]sulfanyl}-1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole?

The compound can be synthesized via multi-step condensation reactions. A common approach involves:

  • Step 1 : Formation of the imidazole core through cyclization of thiourea derivatives with α-haloketones or aldehydes under acidic conditions .
  • Step 2 : Introducing the 4-nitrophenylmethyl sulfanyl group via nucleophilic substitution, using 4-nitrobenzyl mercaptan as a thiol source .
  • Step 3 : Acylation at the 1-position using 4-(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., triethylamine) . Characterization should include FT-IR for functional groups (e.g., C=O at ~1700 cm⁻¹) and LC-MS to confirm molecular weight .

Q. How should researchers handle safety protocols for this compound during synthesis?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood due to volatile intermediates (e.g., benzoyl chloride derivatives) .
  • First Aid : In case of skin contact, wash immediately with water for 15 minutes and seek medical attention if irritation persists .

Q. What spectroscopic techniques are essential for structural confirmation?

  • FT-IR : Identify key functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹, NO₂ symmetric/asymmetric stretches at ~1350 and ~1520 cm⁻¹) .
  • NMR : ¹H NMR to confirm substitution patterns (e.g., aromatic protons near δ 7.5–8.5 ppm for nitrophenyl groups) and ¹³C NMR for carbonyl (C=O) and trifluoromethyl (CF₃) signals .
  • X-ray Crystallography : Resolve crystal packing and regiochemistry, particularly if positional isomerism is suspected (e.g., 3- vs. 4-nitrophenyl derivatives) .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing the 4-nitrophenylmethyl sulfanyl group be addressed?

  • Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the thiol group.
  • Protecting Groups : Temporarily protect the imidazole nitrogen with a Boc group to prevent undesired side reactions .
  • Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and HPLC to isolate the desired regioisomer .

Q. What computational methods are suitable for predicting biological activity or reactivity of this compound?

  • DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Screen against target proteins (e.g., fungal CYP51 for antifungal activity) using software like AutoDock Vina .
  • MD Simulations : Assess stability in biological membranes (e.g., lipid bilayer penetration for drug delivery studies) .

Q. How can contradictory data in biological assays (e.g., cytotoxicity vs. antimicrobial activity) be resolved?

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to differentiate selective toxicity .
  • Control Experiments : Use reference compounds (e.g., fluconazole for antifungal assays) to validate assay conditions .
  • Mechanistic Studies : Perform ROS (reactive oxygen species) assays or apoptosis markers to clarify modes of action .

Q. What strategies improve the compound’s stability under physiological conditions?

  • pH Buffering : Test stability in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) to identify degradation pathways .
  • Prodrug Design : Modify the sulfanyl group with a hydrolyzable ester to enhance bioavailability .
  • Lyophilization : Assess stability in lyophilized form vs. solution state using accelerated aging studies (40°C/75% RH for 6 months) .

Methodological Notes

  • Synthesis Reproducibility : Use randomized block designs for reaction optimization (e.g., varying solvent, temperature, catalyst) to account for confounding variables .
  • Data Validation : Cross-validate HPLC purity data with orthogonal techniques like elemental analysis .
  • Contradictory Results : Apply Hill’s criteria (e.g., consistency, biological gradient) to evaluate causality in bioactivity data .

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